6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the specific reactants would be 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and thiourea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions.
Industrial Production Methods
While the Biginelli reaction is commonly used in laboratory settings, industrial production may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione
- 6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine
Uniqueness
6-(4-methoxyphenyl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione is unique due to the presence of both the methoxyphenyl and thiophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C15H14N2OS2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-6-4-10(5-7-11)12-9-13(17-15(19)16-12)14-3-2-8-20-14/h2-9,13H,1H3,(H2,16,17,19) |
InChI Key |
LZGMHMXCSJIMSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=CS3 |
Origin of Product |
United States |
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